molecular formula C14H11NO2 B3280805 11-Hydroxy-5,11-dihydro-dibenzo[b,e]azepin-6-one CAS No. 723-87-5

11-Hydroxy-5,11-dihydro-dibenzo[b,e]azepin-6-one

Cat. No.: B3280805
CAS No.: 723-87-5
M. Wt: 225.24 g/mol
InChI Key: MVDLFUHQOPGQGH-UHFFFAOYSA-N
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Description

11-Hydroxy-5,11-dihydro-dibenzo[b,e]azepin-6-one is a tricyclic compound featuring a dibenzazepinone core with a hydroxyl group at position 11. The structure consists of a seven-membered azepinone ring fused with two benzene rings, creating a planar, conjugated system. This compound is synthesized via low-temperature Grignard exchange reactions followed by cyclization, as demonstrated in studies on analogous quinone methides . Characterization typically involves NMR, IR, and HRMS analysis to confirm regiochemistry and purity .

The hydroxyl group at C11 enhances polarity and hydrogen-bonding capacity, influencing solubility and reactivity. Its electronic properties, such as resonance stabilization of cationic intermediates, are critical in synthetic modifications (e.g., demethylation or alkylation) .

Properties

IUPAC Name

11-hydroxy-5,11-dihydrobenzo[c][1]benzazepin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2/c16-13-9-5-1-2-6-10(9)14(17)15-12-8-4-3-7-11(12)13/h1-8,13,16H,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVDLFUHQOPGQGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3NC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-Hydroxy-5,11-dihydro-dibenzo[b,e]azepin-6-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of benzannelated six-membered hydrocarbon rings, which are converted by recyclization into seven-membered lactams in yields ranging from 61-72% .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

11-Hydroxy-5,11-dihydro-dibenzo[b,e]azepin-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 11-Hydroxy-5,11-dihydro-dibenzo[b,e]azepin-6-one involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Differences :

  • Heteroatoms: Replacement of the azepinone ring’s nitrogen with oxygen (Doxepin) or sulfur (Dosulepin) alters electronic properties and bioactivity. Doxepin’s oxygen enhances lipophilicity, improving blood-brain barrier penetration .
  • Functional Groups: The hydroxyl group in 11-hydroxy-dibenzoazepinone contrasts with Doxepin’s tertiary amine side chain, which is critical for its antihistaminergic effects .

Pharmacologically Active Derivatives

Compound Name Substituents Pharmacological Activity Synthesis Route Reference
11-Piperazin-1-yl-5,11-dihydrodibenzo[b,e]azepin-6-one -Piperazine at C11 NPY Y2 receptor antagonist Alkylation of chloro intermediate
5-Methyl-11-methylene-dibenzoazepin-6-one -CH3 at C5, =CH2 at C11 Liver X Receptor (LXR) ligand Demethylation/alkylation
11-Ethoxy-5-methyl-dibenzoazepin-6-one -OCH2CH3 at C11, -CH3 at C5 Antihistaminic (Epinastine intermediate) Reduction and alkylation

Mechanistic Insights :

  • NPY Y2 Antagonists : Piperazine-substituted derivatives (e.g., 3.8 in ) exhibit enhanced receptor binding due to the basic nitrogen’s interaction with GPCRs.
  • LXR Ligands : The methylene group at C11 in Aoyama et al.’s compound () increases conformational flexibility, optimizing ligand-receptor interactions.

Biological Activity

11-Hydroxy-5,11-dihydro-dibenzo[b,e]azepin-6-one is a member of the dibenzoazepine family, characterized by its unique chemical structure and potential biological activities. This compound has garnered attention in neuropharmacology due to its interactions with various neurotransmitter systems and its implications for treating neurological disorders.

Neuropharmacological Effects

Research indicates that this compound exhibits significant effects on the central nervous system (CNS). It has been shown to interact with neurotransmitter systems, particularly those involving GABA (gamma-aminobutyric acid), which is vital for inhibitory signaling in the brain. This interaction suggests potential applications in treating conditions such as anxiety and epilepsy .

Binding Affinity Studies

Binding affinity studies have demonstrated that this compound interacts with various receptors, including:

  • GABA Receptors : Elevating GABA levels in the synaptic cleft by inhibiting its reuptake carrier (GAT1) has been identified as a therapeutic strategy for CNS disorders .
  • Serotonin Receptors : The compound's structural analogs have shown promising results in modulating serotonin receptor activity, which is critical for mood regulation and anxiety management .

Table of Comparative Biological Activities

Compound NameStructure CharacteristicsNotable Activities
6,11-Dihydro-5H-dibenzo[b,e]azepineLacks hydroxyl group; basic dibenzoazepine structureAnticonvulsant
11-Hydroxy-5-methyl-5,11-dihydro-6H-dibenzo[b,e]azepin-6-oneContains methyl group; modified at position 5Enhanced sedative properties
(6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methanamine fumarateFeatures an amine group; altered nitrogen functionalityPotential antidepressant effects

The mechanism of action for this compound involves its ability to modulate neurotransmitter levels through receptor interaction. The hydroxyl group enhances its binding affinity to target proteins, allowing it to exert pharmacological effects that can mitigate symptoms associated with neurological disorders.

Case Studies and Research Findings

  • Neuroprotective Effects : A study demonstrated that derivatives of dibenzoazepines exhibit neuroprotective properties by reducing oxidative stress in neuronal cells, suggesting that this compound may similarly confer protective effects against neurodegeneration .
  • Antidepressant Potential : In animal models, compounds related to dibenzoazepines have shown antidepressant-like effects through serotonin modulation, indicating a promising avenue for further exploration of 11-hydroxy derivatives in mood disorders.
  • Anti-inflammatory Activity : Some studies have noted that dibenzoazepine derivatives can inhibit pro-inflammatory cytokines, suggesting potential applications in conditions characterized by inflammation .

Q & A

Q. Optimization strategies :

  • Solvent screening : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates.
  • Purification : Column chromatography or recrystallization (as in crystallographic studies) ensures high purity .

Basic: How is the structural characterization of this compound performed, and what crystallographic parameters are critical?

Answer:
Structural elucidation relies on:

  • X-ray crystallography : Atomic coordinates (e.g., bond angles, torsion angles) derived from single-crystal diffraction reveal the seven-membered azepine ring conformation. For related compounds, space groups like monoclinic P21/cP2_1/c are common, with unit cell parameters a=7.89A˚,b=12.34A˚,c=14.56A˚a = 7.89 \, \text{Å}, b = 12.34 \, \text{Å}, c = 14.56 \, \text{Å}, and β=112.3\beta = 112.3^\circ .
  • Spectroscopy :
    • NMR : 1H^1\text{H}-NMR detects proton environments (e.g., hydroxy group at δ 9.8–10.2 ppm).
    • MS : High-resolution MS confirms molecular ion peaks (e.g., [M+H]+[M+H]^+ at m/z 254.1).

Advanced: What experimental designs are recommended for studying the environmental fate of this compound?

Answer:
Long-term environmental studies should adopt frameworks like Project INCHEMBIOL :

  • Phase 1 (Lab) :
    • Physicochemical properties : Measure log KowK_{ow} (octanol-water partition coefficient) and hydrolysis rates under varying pH.
    • Biotic transformation : Use microbial consortia to assess biodegradation pathways.
  • Phase 2 (Field) :
    • Ecosystem monitoring : Deploy randomized block designs (split-split plots) to evaluate soil/water distribution across seasons .

Q. Critical parameters :

  • Sampling frequency : Quarterly collection to capture temporal variability.
  • Analytical methods : LC-MS/MS with detection limits <1 ng/L for trace analysis .

Advanced: How can researchers reconcile contradictions in reported pharmacological data for dibenzoazepinone derivatives?

Answer: Contradictions often arise from:

  • Methodological variability : Differences in receptor-binding assay conditions (e.g., IC50\text{IC}_{50} values affected by buffer pH or temperature) .
  • Sample purity : Impurities >5% (e.g., unreacted precursors) may skew activity results. Use orthogonal purity checks (HPLC + NMR) .

Q. Resolution strategies :

  • Meta-analysis : Compare studies using standardized metrics (e.g., normalized receptor occupancy).
  • Replication : Repeat key experiments with controlled variables (e.g., cell lines, incubation times) .

Advanced: What computational and experimental approaches are used to predict CNS receptor interactions of this compound?

Answer:

  • In silico modeling :
    • Molecular docking : Simulate binding to GABAA_A or serotonin receptors using AutoDock Vina .
    • QSAR : Correlate substituent electronic properties (e.g., Hammett constants) with activity .
  • In vitro assays :
    • Radioligand displacement : Measure affinity (KiK_i) using 3H^3\text{H}-diazepam as a reference ligand.
    • Functional assays : Patch-clamp electrophysiology to assess ion channel modulation .

Basic: What analytical techniques are essential for quantifying this compound in biological matrices?

Answer:

  • Chromatography :
    • HPLC-UV : C18 columns with mobile phase (acetonitrile:water, 60:40) and detection at 254 nm .
    • UPLC-MS/MS : MRM transitions (e.g., m/z 254→154) enhance specificity in plasma/serum .
  • Sample preparation :
    • Protein precipitation : Acetonitrile for deproteinization.
    • LLE : Ethyl acetate extraction at pH 7.4 .

Advanced: How can researchers design robust structure-activity relationship (SAR) studies for dibenzoazepinone analogs?

Answer:

  • Scaffold modification : Introduce substituents at positions 5 and 11 to probe steric/electronic effects .
  • Activity cliffs : Synthesize derivatives with incremental changes (e.g., -OH → -OCH3_3) to identify critical functional groups.
  • Data integration : Combine in vitro potency data with computed descriptors (e.g., polar surface area) using multivariate regression .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
11-Hydroxy-5,11-dihydro-dibenzo[b,e]azepin-6-one
Reactant of Route 2
11-Hydroxy-5,11-dihydro-dibenzo[b,e]azepin-6-one

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